molecular formula C17H14N2OSe B12752593 2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole CAS No. 147878-14-6

2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole

Cat. No.: B12752593
CAS No.: 147878-14-6
M. Wt: 341.3 g/mol
InChI Key: HTHDCEVFPFDJOW-VBKFSLOCSA-N
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Description

2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole is a heterocyclic compound that contains selenium. This compound is part of the selenadiazole family, which is known for its diverse biological and chemical properties. The presence of selenium in its structure makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole typically involves the reaction of benzaldehyde derivatives with selenadiazole precursors under specific conditions. One common method includes the condensation of benzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with selenium dioxide to yield the selenadiazole ring .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzyl alcohol, reduced selenadiazole derivatives.

    Substitution: Halogenated or nitrated selenadiazole derivatives.

Scientific Research Applications

2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole has been explored for various scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Benzyl-5-phenyl-1,3,4-oxadiazole
  • 1,3,4-Thiadiazole derivatives
  • Benzothiazole derivatives

Comparison:

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for further research and development.

Properties

CAS No.

147878-14-6

Molecular Formula

C17H14N2OSe

Molecular Weight

341.3 g/mol

IUPAC Name

1-[(5Z)-5-benzylidene-4-phenyl-1,3,4-selenadiazol-2-yl]ethanone

InChI

InChI=1S/C17H14N2OSe/c1-13(20)17-18-19(15-10-6-3-7-11-15)16(21-17)12-14-8-4-2-5-9-14/h2-12H,1H3/b16-12-

InChI Key

HTHDCEVFPFDJOW-VBKFSLOCSA-N

Isomeric SMILES

CC(=O)C1=NN(/C(=C/C2=CC=CC=C2)/[Se]1)C3=CC=CC=C3

Canonical SMILES

CC(=O)C1=NN(C(=CC2=CC=CC=C2)[Se]1)C3=CC=CC=C3

Origin of Product

United States

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